molecular formula C10H15N3OS2 B4267703 2-[(5-isopropyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide

2-[(5-isopropyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide

Cat. No. B4267703
M. Wt: 257.4 g/mol
InChI Key: NRCDTSWHSNZIQY-UHFFFAOYSA-N
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Description

2-[(5-isopropyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide, also known as IMH or ThioTEPA, is a synthetic compound that has been extensively researched for its potential applications in medicine. It is a member of the alkylating agent family, which means it can bind to DNA and prevent cells from dividing. This property makes it useful in cancer treatment, as it can kill cancer cells by preventing them from replicating.

Mechanism of Action

2-[(5-isopropyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide works by binding to DNA and forming covalent bonds with the nucleotide bases. This prevents the DNA from replicating, leading to cell death. 2-[(5-isopropyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide is a bifunctional alkylating agent, which means it can form cross-links between DNA strands, further preventing cell division. This mechanism of action is similar to other alkylating agents, such as cisplatin and cyclophosphamide.
Biochemical and Physiological Effects:
2-[(5-isopropyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide has been shown to have a variety of biochemical and physiological effects. It can cause DNA damage, leading to cell death. It can also cause oxidative stress, which can lead to inflammation and cell damage. 2-[(5-isopropyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide has been shown to have immunosuppressive properties, which may make it useful in treating autoimmune diseases. It can also cause bone marrow suppression, which can lead to anemia and other blood disorders.

Advantages and Limitations for Lab Experiments

2-[(5-isopropyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action. It has been extensively studied for its potential applications in cancer treatment, making it a useful tool for cancer research. However, 2-[(5-isopropyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide also has several limitations. It is a toxic compound that can cause DNA damage and other physiological effects. It is also difficult to work with, as it requires specialized handling and storage.

Future Directions

There are several future directions for research on 2-[(5-isopropyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide. One potential area of research is the development of new analogs of 2-[(5-isopropyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide with improved efficacy and safety profiles. Another area of research is the use of 2-[(5-isopropyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide in combination with other cancer treatments, such as chemotherapy or immunotherapy. Finally, research on the immunosuppressive properties of 2-[(5-isopropyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide may lead to new treatments for autoimmune diseases.

Scientific Research Applications

2-[(5-isopropyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide has been extensively researched for its potential applications in cancer treatment. It has been shown to be effective against a variety of cancer types, including breast cancer, ovarian cancer, and leukemia. 2-[(5-isopropyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide works by binding to DNA and preventing cells from dividing, leading to cell death. It has also been shown to have immunosuppressive properties, which may make it useful in treating autoimmune diseases.

properties

IUPAC Name

1-methyl-3-[(5-propan-2-ylthiophene-3-carbonyl)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS2/c1-6(2)8-4-7(5-16-8)9(14)12-13-10(15)11-3/h4-6H,1-3H3,(H,12,14)(H2,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCDTSWHSNZIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CS1)C(=O)NNC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-{[5-(propan-2-yl)thiophen-3-yl]carbonyl}hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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